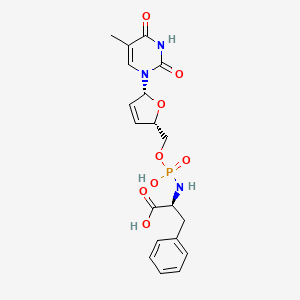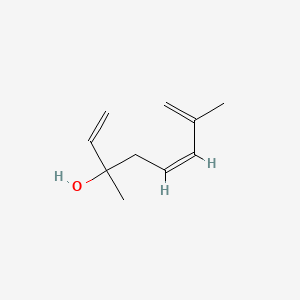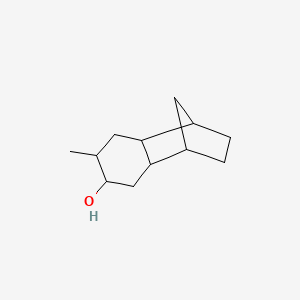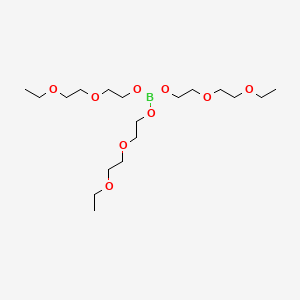
Tris(2-(2-ethoxyethoxy)ethyl) borate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris(2-(2-ethoxyethoxy)ethyl) borate is an organoboron compound with the chemical formula C18H39BO9. It is a borate ester derived from boric acid and 2-(2-ethoxyethoxy)ethanol. This compound is known for its unique properties, including high thermal stability and low volatility, making it useful in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tris(2-(2-ethoxyethoxy)ethyl) borate typically involves the esterification of boric acid with 2-(2-ethoxyethoxy)ethanol. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. A common method involves heating boric acid with 2-(2-ethoxyethoxy)ethanol in the presence of a dehydrating agent, such as toluene, to remove water formed during the reaction .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction mixture is typically heated under reflux, and the water formed is continuously removed using a Dean-Stark apparatus. The resulting product is then purified through distillation or recrystallization to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions: Tris(2-(2-ethoxyethoxy)ethyl) borate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, it hydrolyzes to form boric acid and 2-(2-ethoxyethoxy)ethanol.
Transesterification: It can react with other alcohols to form different borate esters.
Oxidation and Reduction: While it is relatively stable, it can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions.
Transesterification: Alcohols and acid or base catalysts.
Oxidation/Reduction: Strong oxidizing or reducing agents.
Major Products Formed:
Hydrolysis: Boric acid and 2-(2-ethoxyethoxy)ethanol.
Transesterification: Various borate esters depending on the alcohol used.
Oxidation/Reduction: Products vary based on the specific reagents and conditions.
Scientific Research Applications
Tris(2-(2-ethoxyethoxy)ethyl) borate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of boronic acids and esters.
Biology: Investigated for its potential use in drug delivery systems due to its stability and low toxicity.
Medicine: Explored for its role in developing new pharmaceuticals and therapeutic agents.
Mechanism of Action
The mechanism of action of Tris(2-(2-ethoxyethoxy)ethyl) borate involves its interaction with various molecular targets. In organic synthesis, it acts as a boron source, facilitating the formation of boronic acids and esters. In biological systems, its stability and low reactivity make it suitable for use in drug delivery, where it can encapsulate and release active pharmaceutical ingredients in a controlled manner .
Comparison with Similar Compounds
- Tris(2-ethylhexyl) borate
- Tris(2-butoxyethyl) borate
- Tris(2-methoxyethyl) borate
Comparison: Tris(2-(2-ethoxyethoxy)ethyl) borate is unique due to its high thermal stability and low volatility compared to other borate esters. Its structure, with multiple ethoxy groups, provides enhanced solubility in various solvents, making it more versatile in different applications .
Properties
CAS No. |
42598-88-9 |
|---|---|
Molecular Formula |
C18H39BO9 |
Molecular Weight |
410.3 g/mol |
IUPAC Name |
tris[2-(2-ethoxyethoxy)ethyl] borate |
InChI |
InChI=1S/C18H39BO9/c1-4-20-7-10-23-13-16-26-19(27-17-14-24-11-8-21-5-2)28-18-15-25-12-9-22-6-3/h4-18H2,1-3H3 |
InChI Key |
KIIAGUXVNQQAHX-UHFFFAOYSA-N |
Canonical SMILES |
B(OCCOCCOCC)(OCCOCCOCC)OCCOCCOCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


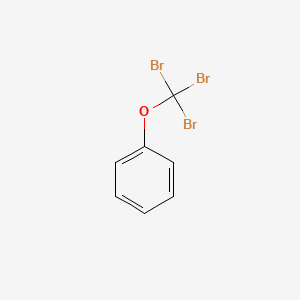
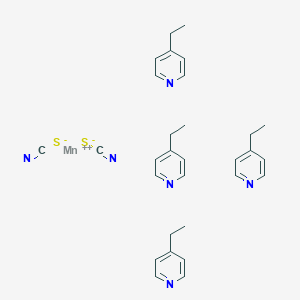
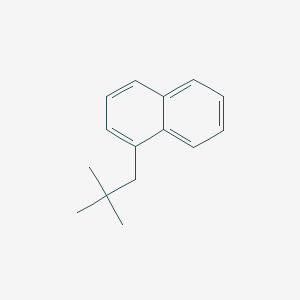
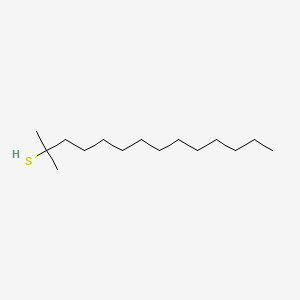

![Benzamide, 4-[[6-chloro-2-(1,3-dimethyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-b]pyridin-7-yl]oxy]-N-phenyl-](/img/structure/B12655320.png)
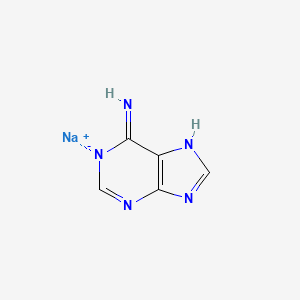
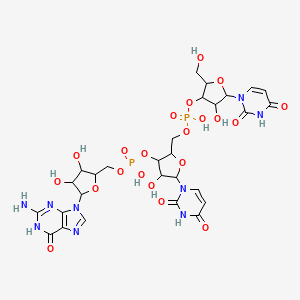
![ethyl N-[bis[(ethoxycarbonylamino)carbamothioylamino]phosphorylcarbamothioylamino]carbamate](/img/structure/B12655348.png)

